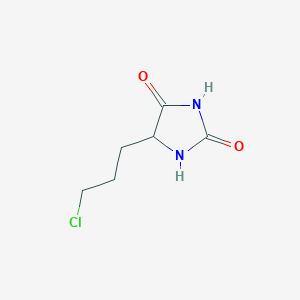
5-(3-Chloropropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)imidazolidine-2,4-dione is a heterocyclic compound with significant biological and chemical properties. It is part of the imidazolidine-2,4-dione family, which is known for its diverse pharmacological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) . The yields of these reactions are generally high, ranging from 70% to 74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)imidazolidine-2,4-dione .
Applications De Recherche Scientifique
5-(3-Chloropropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which inhibits the channel’s activity and reduces neuronal excitability . Additionally, its antibacterial properties are linked to its ability to bind to bacterial proteins, disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: Shares the core structure but lacks the 3-chloropropyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom instead of the nitrogen atom in the imidazolidine ring.
Uniqueness
5-(3-Chloropropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chloropropyl group enhances its binding affinity towards certain molecular targets, making it more effective in its pharmacological applications .
Propriétés
Formule moléculaire |
C6H9ClN2O2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
5-(3-chloropropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3H2,(H2,8,9,10,11) |
Clé InChI |
RMXJVDPOSIDEQB-UHFFFAOYSA-N |
SMILES canonique |
C(CC1C(=O)NC(=O)N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


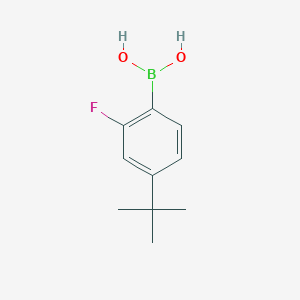

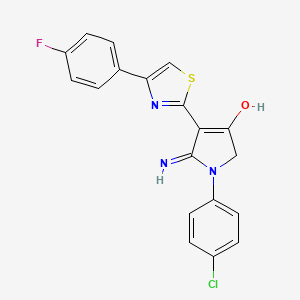
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
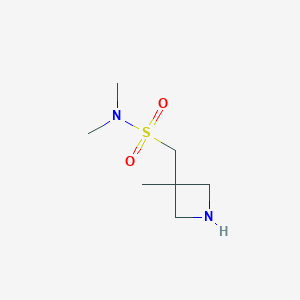
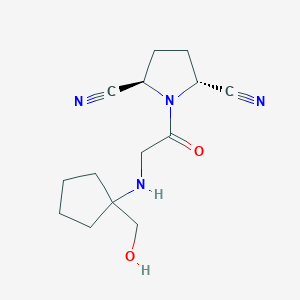
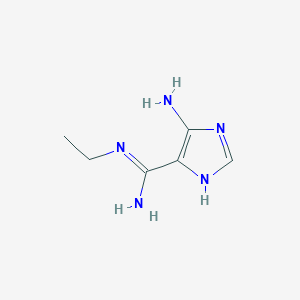
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

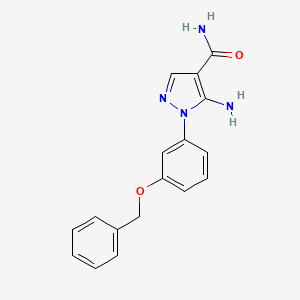
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
